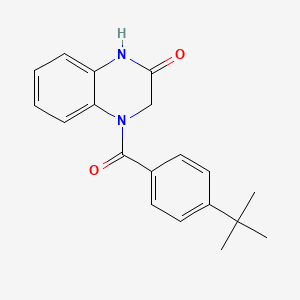

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one, is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinoxaline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis, structural characterization, and biological evaluation of related compounds.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves eco-friendly methods and aims to introduce functional groups that can enhance the compound's biological activity. For example, a novel compound with antioxidant properties was synthesized using a simple method and characterized by physical and spectral data . Similarly, the synthesis of other heterocyclic compounds, such as thiazol derivatives, involves condensation reactions under basic conditions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . These methods could potentially be adapted for the synthesis of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a thiazol derivative was determined, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . Similarly, the non-planar structure of a dihydroquinoxaline derivative was elucidated through crystal structure analysis, showing the influence of steric repulsion on the arrangement of substituents . These findings suggest that the molecular structure of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one would likely exhibit interesting features such as non-planarity and steric effects.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation and reduction. For example, a dihydroquinoxaline derivative was found to be easily oxidized to a radical cation, although the second oxidation to the dication was irreversible . Additionally, the electrochemical oxidation of catechol derivatives has been studied, leading to the synthesis of coumestan derivatives through Michael addition reactions . These studies indicate that 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one could also participate in similar redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, lipophilicity, and acidity, are crucial for their biological activity and drug-likeness. The in silico prediction of molecular properties and bioactivity scores of a novel compound revealed good intestinal absorption and membrane permeability, indicating drug-likeness properties . The lipophilicity of triazolone derivatives was also investigated using HPLC, providing insights into their behavior in biological systems . These studies suggest that the physical and chemical properties of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one would be important for its potential as a therapeutic agent.

作用机制

While the mechanism of action of “4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one” is not known, a related compound, 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate, has been shown to inhibit the activity of HDACs which can lead to the accumulation of acetylated histones and the activation of gene expression.

安全和危害

属性

IUPAC Name |

4-(4-tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-19(2,3)14-10-8-13(9-11-14)18(23)21-12-17(22)20-15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRIYEJLSGIHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)

![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)